![molecular formula C16H23F3N2O2S2 B2836786 N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine CAS No. 1428364-48-0](/img/structure/B2836786.png)
N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine
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Overview
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The trifluoromethyl group can enhance the compound’s metabolic stability and lipophilicity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The sulfonamide group might undergo hydrolysis under acidic or basic conditions. The trifluoromethyl group is generally stable under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and dimethylamino groups might enhance its water solubility .Scientific Research Applications
Synthesis of Nitrogen Heterocycles
N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine demonstrates utility in the synthesis of nitrogen heterocycles. Research illustrates its application in creating various ring sizes through reactions with mono- and dielectrophiles, leading to the formation of nitrogen heterocycles like benzoazepine derivatives. These derivatives are important in developing sensory neuron excitant antagonists such as capsazepine (Alonso, Costa, Mancheño, & Nájera, 1997).
Multistep Heteroannulation Reactions
The compound also finds application in complex multistep heteroannulation reactions, enabling the synthesis of compounds like dimethyl sulfomycinamate. This demonstrates its role in constructing intricate molecular frameworks, a key aspect in the development of new antibiotics (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).
Development of Novel Sulfonyl Moieties
Additionally, it aids in the development of novel substituted benzothiazepines containing sulfonyl moieties. This showcases its versatility in introducing sulfonyl groups into different chemical structures, potentially leading to new drug candidates with varied biological activities (Chhakra, Mukherjee, Singh, & Chauhan, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N,N-dimethyl-1-[4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,4-thiazepan-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2O2S2/c1-20(2)10-15-11-24-9-3-8-21(15)25(22,23)12-13-4-6-14(7-5-13)16(17,18)19/h4-7,15H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOPFMHGRHXACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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